
(S)-2,3-Dihydro-6-methoxy-2-phenyl-4-benzopyrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,3-Dihydro-6-methoxy-2-phenyl-4-benzopyrone is a chiral flavonoid derivative known for its diverse biological activities. This compound is characterized by its benzopyrone structure, which is a common motif in many naturally occurring flavonoids. The presence of a methoxy group at the 6th position and a phenyl group at the 2nd position further enhances its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,3-Dihydro-6-methoxy-2-phenyl-4-benzopyrone typically involves the cyclization of appropriate precursors. One common method includes the use of 2-hydroxyacetophenone and benzaldehyde derivatives under acidic or basic conditions to form the flavonoid core. The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of the corresponding flavone or flavonol derivatives. This method ensures high yield and purity, making it suitable for large-scale production. The use of palladium or platinum catalysts under controlled temperature and pressure conditions is common in these processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium ethoxide or potassium tert-butoxide are often employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoids.
Substitution: Various substituted flavonoids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable compound in biological research.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the formulation of cosmetics and nutraceuticals due to its beneficial biological activities.
Mecanismo De Acción
The biological effects of (S)-2,3-Dihydro-6-methoxy-2-phenyl-4-benzopyrone are primarily mediated through its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes, leading to microbial cell death.
Comparación Con Compuestos Similares
Flavone: Lacks the methoxy and phenyl groups, resulting in different biological activities.
Flavonol: Contains a hydroxyl group instead of a methoxy group, which alters its chemical reactivity and biological properties.
Isoflavone: The phenyl group is positioned differently, leading to distinct biological effects.
Uniqueness: (S)-2,3-Dihydro-6-methoxy-2-phenyl-4-benzopyrone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its lipophilicity, while the phenyl group contributes to its stability and reactivity.
Propiedades
Número CAS |
84963-03-1 |
|---|---|
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
(2S)-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O3/c1-18-12-7-8-15-13(9-12)14(17)10-16(19-15)11-5-3-2-4-6-11/h2-9,16H,10H2,1H3/t16-/m0/s1 |
Clave InChI |
YURQMHCZHLMHIB-INIZCTEOSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)O[C@@H](CC2=O)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


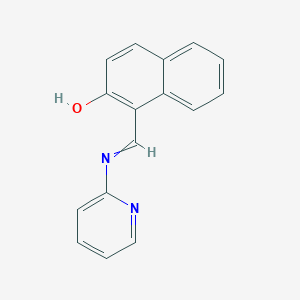

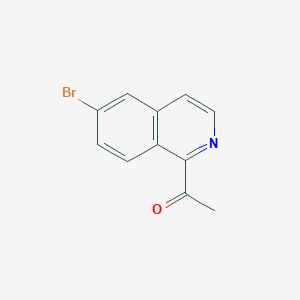

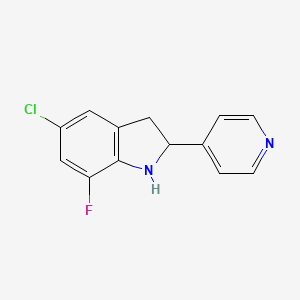
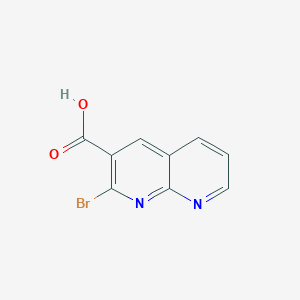
![Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B11862783.png)
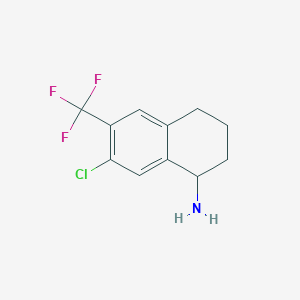





![4-Chloro-6-methyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11862827.png)
